![molecular formula C41H52N8O9 B1196841 (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide CAS No. 151928-32-4](/img/new.no-structure.jpg)
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide
Overview
Description
WIN-66306 is a cyclic heptapeptide antagonist of neurokinin-1 and neurokinin-2 receptors. It was originally isolated from the fungus Aspergillus flavipes . This compound has shown significant potential in inhibiting contractions induced by substance P in isolated guinea pig ileum .
Preparation Methods
WIN-66306 is produced through fermentation of Aspergillus species, specifically labelled SC230 . The conditions that maximize the production of WIN-66306 were developed, leading to the production of related compounds such as WIN-68577 and rosellichalasin . The synthetic routes and reaction conditions for WIN-66306 involve the isolation of the cyclic peptide from the fermentation broth, followed by purification processes .
Chemical Reactions Analysis
WIN-66306 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide structure, potentially altering its biological activity.
Reduction: This reaction can be used to modify specific functional groups within the peptide.
Substitution: This reaction can introduce new functional groups into the peptide, potentially enhancing its biological activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl] exhibit anticancer properties. Studies have shown that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines, including breast and prostate cancers. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against resistant bacterial strains. Peptides with similar frameworks have been studied for their ability to disrupt bacterial membranes, leading to cell lysis. This application is crucial in the development of new antibiotics amidst rising antibiotic resistance .
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's. Research has indicated that indole-based compounds can enhance neurogenesis and protect neurons from oxidative stress .
Enzyme Inhibition Studies
The compound has been investigated for its role as an enzyme inhibitor, particularly in the context of metabolic disorders. Inhibitors derived from similar structures have shown promise in regulating enzymes involved in glucose metabolism, thus providing insights into diabetes management .
Protein Interaction Studies
Due to its peptide nature, (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl] can be utilized in studies examining protein-protein interactions. Understanding these interactions is critical for drug design and development as they play a significant role in cellular signaling pathways .
Case Studies
Mechanism of Action
WIN-66306 exerts its effects by binding to neurokinin-1 and neurokinin-2 receptors, inhibiting the action of substance P . This inhibition prevents the contraction of smooth muscles induced by substance P, thereby reducing pain and inflammation . The molecular targets of WIN-66306 are the neurokinin receptors, and the pathways involved include the inhibition of substance P signaling .
Comparison with Similar Compounds
WIN-66306 is unique compared to other neurokinin antagonists due to its cyclic peptide structure and the presence of a novel amino acid . Similar compounds include:
Rosellichalasin: A related compound also produced by the same Aspergillus species.
Substance P antagonists: Other compounds that inhibit the action of substance P, but may have different structures and mechanisms of action.
WIN-66306 stands out due to its higher activity at the human neurokinin receptors compared to other related compounds .
Biological Activity
The compound known as (2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[[2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide is a complex peptide with potential biological activities that are of significant interest in medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to form the desired peptide structure. Key steps include:
- Resin Loading : The first amino acid is attached to a solid resin.
- Deprotection : Protective groups on the amino acids are removed to allow for subsequent additions.
- Coupling : Each amino acid is coupled using reagents like dicyclohexylcarbodiimide (DCC).
- Repetition : The process is repeated until the full sequence is synthesized.
The molecular formula is , with a molecular weight of approximately 800.9 g/mol, indicating a large and complex structure conducive to diverse biological interactions.
The biological activity of this compound largely stems from its ability to interact with specific receptors and enzymes. The indole moiety, derived from tryptophan, plays a crucial role in binding to various G protein-coupled receptors (GPCRs), which are pivotal in many physiological processes. The peptide's structure allows it to act as a substrate for proteolytic enzymes, leading to the generation of smaller bioactive peptides that can exert various biological effects.
Key Interactions
The compound’s interactions can be summarized as follows:
Target | Interaction Type | Biological Effect |
---|---|---|
G protein-coupled receptors | Binding | Modulation of neurotransmitter release |
Enzymes | Substrate | Formation of bioactive peptides |
Cell surface receptors | Ligand-receptor interaction | Signal transduction pathways activation |
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties : Studies have shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells.
- Case Study : A study evaluated the effects of related peptides on various cancer cell lines, demonstrating significant reduction in cell viability through apoptosis pathways .
- Neuroprotective Effects : The compound may protect neurons from oxidative stress and excitotoxicity, which are critical in neurodegenerative diseases.
-
Anti-inflammatory Activity : The compound has been observed to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
- Research Finding : A recent study highlighted that compounds interacting with neurokinin receptors can significantly reduce inflammation markers in animal models .
Potential Therapeutic Applications
Due to its diverse biological activities, this compound has potential therapeutic applications in:
-
Cancer Therapy : As an adjunct treatment to enhance the efficacy of existing chemotherapeutics.
- Ongoing clinical trials are exploring its use in combination therapies for various cancers.
-
Neurological Disorders : As a neuroprotective agent to slow down the progression of diseases like Alzheimer’s and Parkinson’s.
- Research is focused on its ability to cross the blood-brain barrier and exert protective effects on neuronal health.
Properties
CAS No. |
151928-32-4 |
---|---|
Molecular Formula |
C41H52N8O9 |
Molecular Weight |
800.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]-N-[2-[[(2S)-1-[[2-[[(1R,2S)-1-hydroxy-1-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,3-dihydropyrrole-2-carboxamide |
InChI |
InChI=1S/C41H52N8O9/c1-23(2)11-12-25-16-26(13-14-33(25)51)38(55)31(22-50)47-35(53)20-45-40(57)37(24(3)4)48-36(54)21-44-39(56)32-10-7-15-49(32)41(58)30(46-34(52)18-42)17-27-19-43-29-9-6-5-8-28(27)29/h5-9,11,13-16,19,22,24,30-32,37-38,43,51,55H,10,12,17-18,20-21,42H2,1-4H3,(H,44,56)(H,45,57)(H,46,52)(H,47,53)(H,48,54)/t30-,31+,32-,37-,38+/m0/s1 |
InChI Key |
MZGWPVIVGCXMPX-QFXPHGGCSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@H](C=O)[C@@H](C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)[C@@H]2CC=CN2C(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C=O)C(C1=CC(=C(C=C1)O)CC=C(C)C)O)NC(=O)CNC(=O)C2CC=CN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN |
Synonyms |
WIN 66306 WIN-66306 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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